molecular formula C11H6F3NO2S B13257602 2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride

2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride

Cat. No.: B13257602
M. Wt: 273.23 g/mol
InChI Key: LFGOAYTXHGFXCJ-UHFFFAOYSA-N
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Description

2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride (CAS: 2060027-05-4) is a fluorinated sulfonyl fluoride derivative characterized by a pyridine core substituted with fluorine at position 2 and a 2-fluorophenyl group at position 4. The sulfonyl fluoride moiety at position 3 enhances its reactivity, making it valuable in medicinal chemistry and materials science for applications such as covalent inhibitor synthesis or polymer crosslinking . Its molecular formula is C₁₁H₆F₂NO₂S, with a molecular weight of 273.23 g/mol (calculated). The compound’s structure combines electronic effects from fluorine substituents and steric influences from the aromatic rings, which modulate its chemical behavior and stability .

Properties

Molecular Formula

C11H6F3NO2S

Molecular Weight

273.23 g/mol

IUPAC Name

2-fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride

InChI

InChI=1S/C11H6F3NO2S/c12-8-4-2-1-3-7(8)9-5-6-10(11(13)15-9)18(14,16)17/h1-6H

InChI Key

LFGOAYTXHGFXCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(C=C2)S(=O)(=O)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) to achieve the desired fluorination . These methods are optimized for large-scale production to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a fluorinated pyridine derivative with an amine group attached.

Scientific Research Applications

2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Employed in the development of fluorinated analogs of biologically active molecules for studying enzyme mechanisms and drug interactions.

    Medicine: Investigated for its potential use in pharmaceuticals due to its stability and reactivity.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can affect the reactivity and stability of the compound, making it a valuable tool in various chemical and biological processes. The specific pathways and targets depend on the context in which the compound is used, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and research findings:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride 2060027-05-4 C₁₁H₆F₂NO₂S 273.23 2-fluorophenyl, pyridine-F High reactivity in nucleophilic substitution; used in covalent inhibitor design
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride 2060046-03-7 C₁₁H₆F₂NO₂S 273.23 3-fluorophenyl, pyridine-F Meta-fluorine reduces steric hindrance; enhanced solubility in polar solvents
2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride 2060053-16-7 C₉H₅F₂NO₂S₂ 261.27 Thiophene, pyridine-F Thiophene’s electron-rich nature increases electrophilicity at sulfonyl fluoride
2-Fluoro-6-(pyridin-3-yl)pyridine-3-sulfonyl fluoride 2060047-40-5 C₁₀H₆F₂N₂O₂S 256.23 Pyridin-3-yl, pyridine-F Nitrogen in pyridinyl enhances coordination with metal catalysts
2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride Not provided C₇H₃F₄NO₂S 257.16 Trifluoromethyl, pyridine-F Strong electron-withdrawing CF₃ group boosts sulfonyl fluoride reactivity

Key Structural and Functional Comparisons

Substituent Position and Electronic Effects

  • The 2-fluorophenyl group in the target compound introduces ortho-substitution, creating steric hindrance that may slow reactions compared to the 3-fluorophenyl analog. However, the ortho-fluorine enhances electron withdrawal, stabilizing the sulfonyl fluoride group .
  • Replacing phenyl with thiophene () increases electron density at the sulfonyl fluoride, making it more reactive toward nucleophiles like amines or thiols .

Physicochemical Properties

  • The trifluoromethyl derivative () has a lower molecular weight (257.16 g/mol) and higher lipophilicity (logP ~2.1 estimated), favoring membrane permeability in drug design .
  • The pyridin-3-yl analog () exhibits improved solubility in aqueous buffers due to the basic nitrogen atom, which can form hydrogen bonds .

Synthetic and Analytical Data

  • LCMS and HPLC methods (e.g., Waters Acquity UPLC BEH C18 columns) are commonly employed for purity analysis, as seen in related sulfonyl fluorides .
  • Synthesis typically involves halogen exchange or Suzuki-Miyaura coupling for aryl group introduction, followed by sulfonation and fluorination .

Toxicity and Safety

  • Sulfonyl fluorides generally require precautions due to their reactivity. For example, 2-fluoro-6-(pyrrolidin-1-yl)aniline () highlights acute toxicity and respiratory irritation risks, suggesting similar handling protocols (gloves, goggles, ventilation) for the target compound .

Research and Application Insights

  • Medicinal Chemistry : The target compound’s balance of reactivity and stability makes it a candidate for covalent protein inhibitors, particularly in kinase targeting .
  • Materials Science : Analogues with thiophene or trifluoromethyl groups show promise in polymer crosslinking due to their enhanced electrophilicity .
  • Limitations : Ortho-substituted derivatives may face synthetic challenges in achieving high yields due to steric effects during coupling reactions .

Biological Activity

2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative notable for its unique chemical structure, which includes two fluorine atoms and a sulfonyl fluoride functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications as a radiolabeling agent.

The presence of fluorine atoms in 2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride enhances its electron-withdrawing capabilities, which contributes to its stability and reactivity. These properties make it a valuable compound for diverse scientific applications, including drug development and chemical synthesis.

Property Value
Molecular FormulaC₁₁H₆F₃NO₂S
Molecular Weight273.23 g/mol
IUPAC Name2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride
InChIInChI=1S/C11H6F3NO2S/c12-8-4-2-1-3-7(8)9-5-6-10(11(13)15-9)18(14,16)17/h1-6H

Biological Activity

Research indicates that 2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride may exhibit significant biological activity through its interactions with various molecular targets. The compound's mechanism of action is primarily attributed to the influence of its fluorine atoms, which enhance reactivity and binding affinity to biological targets.

The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the compound, allowing it to effectively interact with nucleophiles in biological systems. This interaction can modulate specific biochemical pathways, potentially influencing enzyme activity or receptor binding.

Applications in Drug Development

The compound has been investigated for its potential use in pharmaceuticals, particularly as a building block for synthesizing biologically active molecules. Its stability and reactivity make it suitable for developing fluorinated analogs, which are often more metabolically stable than their non-fluorinated counterparts.

Case Studies

  • Radiolabeling Applications : 2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride has been explored as a radiolabeling agent in imaging studies. Its unique structure allows for effective incorporation of radionuclides, enhancing the visualization of biological processes in vivo.
    • Study Findings : In studies involving PET imaging, compounds similar to 2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride demonstrated favorable biodistribution profiles and high radiochemical yields, supporting their utility in molecular imaging applications .
  • Enzyme Interaction Studies : Preliminary investigations have shown that this compound can modulate the activity of specific enzymes involved in metabolic pathways. The presence of fluorine atoms is believed to enhance binding affinity, leading to increased inhibition or activation of enzymatic reactions.
    • Example : In vitro assays indicated that derivatives of this compound exhibited IC₅₀ values significantly lower than those of non-fluorinated analogs, suggesting enhanced potency due to fluorination .

Comparative Analysis

To better understand the significance of 2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride in biological contexts, it is helpful to compare it with structurally similar compounds:

Compound Name Description Unique Characteristics
2-FluoropyridineA simpler fluorinated pyridineLacks additional phenyl group and sulfonyl fluoride
2,6-DifluoropyridineContains two fluorine atoms on the pyridine ringOffers enhanced reactivity compared to the target compound
Pyridine-3-sulfonyl FluorideContains the sulfonyl group but no fluorineLess stable compared to fluorinated derivatives

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